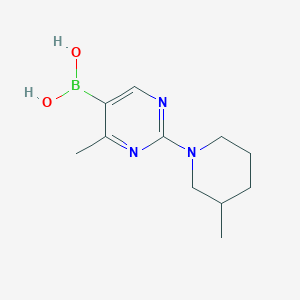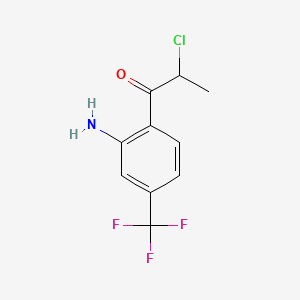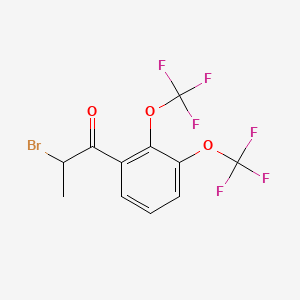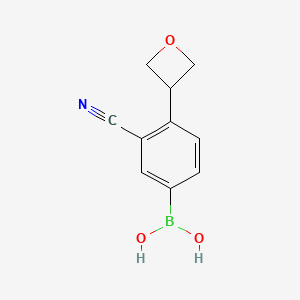
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 3-position and an oxetane ring at the 4-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be introduced via cyclization reactions involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is usually introduced through nucleophilic substitution reactions.
Boronate Formation: The final step involves the formation of the boronic acid group, often through hydroboration or other boron-insertion reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The cyano and oxetane groups can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the synthesis of materials for electronic and optoelectronic applications.
作用機序
The primary mechanism of action for (3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is through its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
3-Cyanophenylboronic Acid: Similar structure but lacks the oxetane ring.
4-Oxetan-3-ylphenylboronic Acid: Similar structure but lacks the cyano group.
Uniqueness
(3-Cyano-4-(oxetan-3-yl)phenyl)boronic acid is unique due to the presence of both the cyano and oxetane groups, which can impart distinct reactivity and properties compared to other boronic acids .
特性
分子式 |
C10H10BNO3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC名 |
[3-cyano-4-(oxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BNO3/c12-4-7-3-9(11(13)14)1-2-10(7)8-5-15-6-8/h1-3,8,13-14H,5-6H2 |
InChIキー |
QSNCYWVGCDHDTM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C2COC2)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
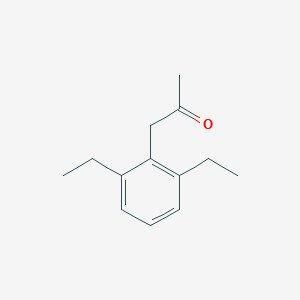
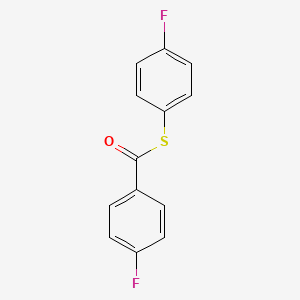
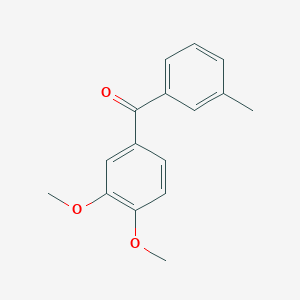
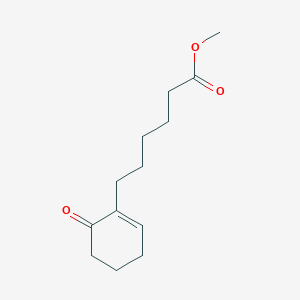
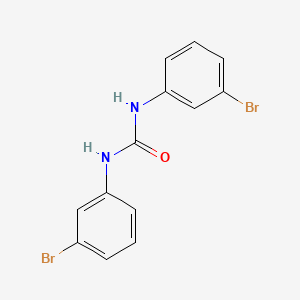
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
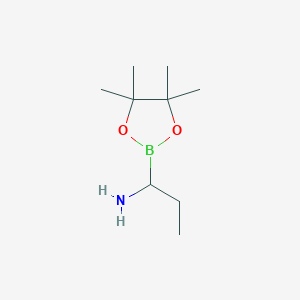
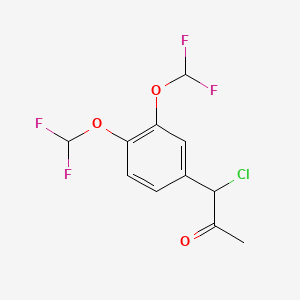
![1,3-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluorobenzene](/img/structure/B14074888.png)

